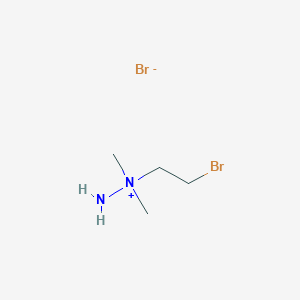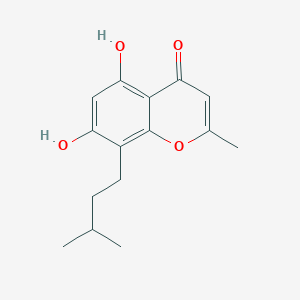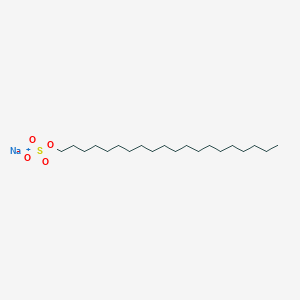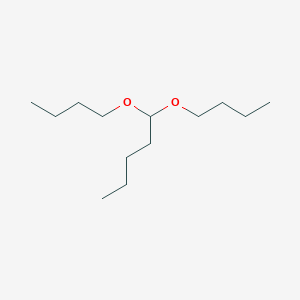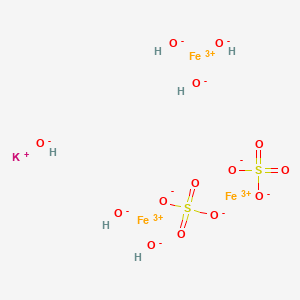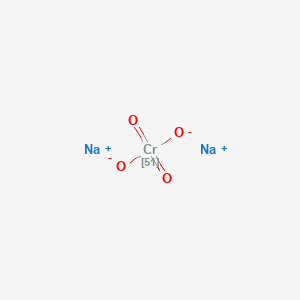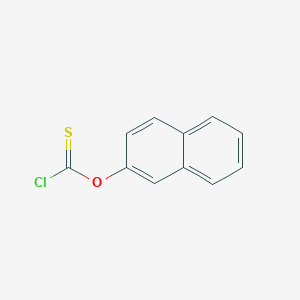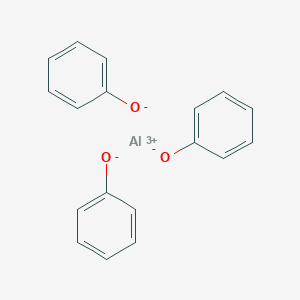
Aluminium triphenolate
Vue d'ensemble
Description
Aluminium triphenolate, also known as Aluminum phenate, Aluminum phenolate, Aluminum triphenoxide, and Triphenoxyaluminum, is a compound with the linear formula (C6H5O)3Al . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of Aluminium triphenolate involves the addition of aluminum, a phenol compound, and a conjugated diolefin copolymer into a reactor. This mixture is then heated at about 150° to 300° C. Initially, aluminum phenoxide is formed in the system, which then catalyzes the alkylation reaction.Molecular Structure Analysis
The molecular structure of Aluminium triphenolate is represented by the SMILES notation: c1ccc (cc1)O [AlH3] (Oc2ccccc2)Oc3ccccc3 . This indicates that the compound consists of an aluminum atom bonded to three phenolate ions .Applications De Recherche Scientifique
Synthesis of Highly Functional Organic Carbonates
An aluminum complex based on an amino triphenolate ligand scaffold shows unprecedented high activity (initial TOFs up to 36,000 h –1), broad substrate scope, and functional group tolerance in the formation of highly functional organic carbonates prepared from epoxides and CO2 . This developed catalytic protocol is further characterized by low catalyst loadings and relative mild reaction conditions using a cheap, abundant, and nontoxic metal .
Ring-Opening Polymerization of Cyclohexene Oxide
A series of novel amine triphenolate iron complexes were synthesized and characterized using UV, IR, elemental analysis, and high-resolution mass spectrometry . These complexes were applied to the ring-opening polymerization (ROP) of cyclohexene oxide (CHO), demonstrating excellent activity (TOF > 11050 h−1) in the absence of a co-catalyst .
Mécanisme D'action
Target of Action
Aluminium triphenolate, also known as aluminium phenolate , is a metalloorganic compound that primarily targets the immune system . It is widely used as an adjuvant in vaccines due to its ability to enhance the immune response . The compound interacts with antigen-presenting cells (APCs), which play a crucial role in initiating the immune response .
Mode of Action
It is believed to enhance the immune response by forming a depot at the site of injection, leading to a slow release of the antigen . This slow release enhances antigen presentation and subsequent T and B cell responses .
Biochemical Pathways
Aluminium triphenolate affects various biochemical pathways. It is involved in the metabolism of aluminium in humans, impacting the absorption, transport, tissue distribution, and excretion of aluminium . It particularly influences metabolic pathways in the bones and brain . Additionally, it has been associated with starch, sucrose, and other carbohydrate metabolic pathways .
Pharmacokinetics
It is known that aluminium compounds, including aluminium triphenolate, can be absorbed by the gastrointestinal tract and distributed to various tissues, including the bones and brain .
Result of Action
The primary result of aluminium triphenolate’s action is the enhancement of the immune response to vaccines . By interacting with APCs and influencing various biochemical pathways, it helps to stimulate a stronger immune response to the antigens present in vaccines . In addition, it has been used as a catalyst for the alkylation of phenols with various alkenes .
Action Environment
The action of aluminium triphenolate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and hence the bioavailability of aluminium compounds . Furthermore, the presence of other substances, such as certain types of ligands, can influence the activity of aluminium triphenolate .
Propriétés
IUPAC Name |
aluminum;triphenoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSWAWSNPREEFQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AlO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015343 | |
| Record name | Phenol, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium triphenolate | |
CAS RN |
15086-27-8 | |
| Record name | Phenol, aluminum salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, aluminum salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium triphenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do aluminium triphenolate catalysts contribute to the synthesis of heterocyclic compounds?
A: Aluminium triphenolates act as potent Lewis acid catalysts in facilitating the coupling reactions between epoxides and various heterocumulenes (like CO2 and SO2) []. This catalytic activity stems from the aluminum center's ability to activate epoxides, making them susceptible to nucleophilic attack by the heterocumulene. This process ultimately leads to the formation of a diverse range of valuable heterocyclic compounds, including cyclic carbonates, sulfites, and oxazolidinones [].
Q2: What makes aluminium triphenolates advantageous over other catalysts in these reactions?
A2: Aluminium triphenolates offer a unique blend of advantages as catalysts in these reactions:
- Tunability: The ligand structure, specifically the substituents on the phenolate rings, can be readily modified. This allows for fine-tuning of the catalyst's activity, selectivity, and stability [].
- Accessibility: These catalysts are easily synthesized, making them a practical choice for research and potential industrial applications [].
- Environmental Considerations: The utilization of aluminium triphenolates enables the incorporation of waste gases like CO2 and SO2 as reactants. This aligns with the growing emphasis on green chemistry principles by utilizing these environmentally harmful gases as valuable synthetic building blocks [].
Q3: Can you provide an example of how the stereoselectivity of aluminium triphenolate catalyzed reactions is controlled?
A: The research highlights the synthesis of carbamates from cyclic epoxides, CO2, and amines []. The researchers successfully controlled the diastereoselectivity (cis vs. trans product formation) by strategically manipulating the reaction conditions to favor either a cyclic carbonate or an oligocarbonate intermediate. These intermediates, due to their inherent configurational differences, ultimately dictate the stereochemical outcome of the final carbamate product []. This exemplifies the potential for fine-tuning reaction conditions to achieve desired stereochemical outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




